1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy-
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Overview
Description
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly in cancer research, due to its ability to interact with specific molecular targets.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- involves its interaction with specific molecular targets. For instance, it binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts microtubule dynamics, which is crucial for cell division and proliferation.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- can be compared with other pyrrolo[3,2-c]pyridine derivatives. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activities, particularly as fibroblast growth factor receptor inhibitors.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications, these compounds share structural similarities but differ in their specific biological targets and activities.
The uniqueness of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- lies in its specific interaction with the colchicine-binding site, making it a promising candidate for anticancer drug development.
Properties
CAS No. |
1260382-26-0 |
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Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-9-2-8-7(5-12-9)6(3-10)4-11-8/h2,4-5,11H,1H3 |
InChI Key |
RHDFVAUBAHYIIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)NC=C2C#N |
Origin of Product |
United States |
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